molecular formula C14H16FN3O2 B1398540 tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate CAS No. 1416373-44-8

tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate

Cat. No.: B1398540
CAS No.: 1416373-44-8
M. Wt: 277.29 g/mol
InChI Key: VMHSSBLAHSKJQP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-fluorophenyl)-1H-imidazol-4-ylcarbamate: is a synthetic organic compound that features a tert-butyl group, a fluorophenyl group, and an imidazole ring

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 1-(4-fluorophenyl)-1H-imidazol-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents such as sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(4-fluorophenyl)-1H-imidazol-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate lies in its imidazole ring, which imparts different chemical and biological properties compared to pyrazole-containing compounds.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)imidazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-14(2,3)20-13(19)17-12-8-18(9-16-12)11-6-4-10(15)5-7-11/h4-9H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHSSBLAHSKJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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